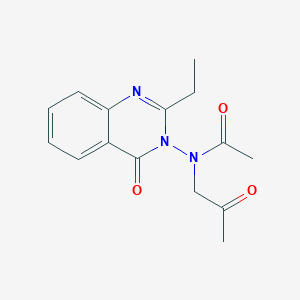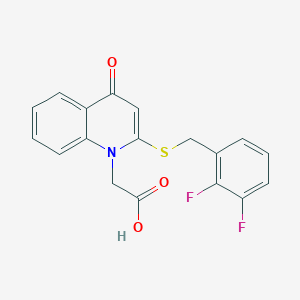
7-Amino-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one is a complex organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound is characterized by the presence of amino, methyl, nitro, and phenyl groups attached to the benzopyran core, which contribute to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one typically involves multi-step organic reactions. One common method involves the nitration of 3-methyl-2-phenyl-4H-1-benzopyran-4-one, followed by the introduction of an amino group through a reduction reaction. The reaction conditions often require the use of strong acids, such as sulfuric acid, for nitration, and reducing agents like tin(II) chloride for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality final products.
Analyse Des Réactions Chimiques
Types of Reactions
7-Amino-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction typically results in the formation of amino derivatives.
Applications De Recherche Scientifique
7-Amino-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in cancer treatment due to its cytotoxic properties.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-Amino-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets within cells. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit key enzymes involved in cellular processes, leading to the disruption of cell function and growth.
Inducing Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.
Modulating Gene Expression: It can influence the expression of genes involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-1-Benzopyran-4-one: A simpler benzopyran derivative without the amino, methyl, and nitro groups.
2-Methyl-4H-1-Benzopyran-4-one: Similar to the target compound but lacks the amino and nitro groups.
8-Nitro-4H-1-Benzopyran-4-one: Contains the nitro group but lacks the amino and methyl groups.
Uniqueness
7-Amino-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one is unique due to the specific combination of functional groups attached to the benzopyran core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
62100-82-7 |
|---|---|
Formule moléculaire |
C16H12N2O4 |
Poids moléculaire |
296.28 g/mol |
Nom IUPAC |
7-amino-3-methyl-8-nitro-2-phenylchromen-4-one |
InChI |
InChI=1S/C16H12N2O4/c1-9-14(19)11-7-8-12(17)13(18(20)21)16(11)22-15(9)10-5-3-2-4-6-10/h2-8H,17H2,1H3 |
Clé InChI |
ZKGYDVSLVRLFFP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C(C1=O)C=CC(=C2[N+](=O)[O-])N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Chloro-2-phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11836177.png)

![2-{2-[(Naphthalen-1-yl)methyl]phenoxy}acetamide](/img/structure/B11836187.png)



![3-(4-Chlorophenyl)[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B11836203.png)



